molecular formula C16H17ClO4 B2645682 5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid CAS No. 438219-43-3

5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid

Cat. No.: B2645682
CAS No.: 438219-43-3
M. Wt: 308.76
InChI Key: ANUQQNCJSGEAFZ-UHFFFAOYSA-N
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Description

5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid is an organic compound with the molecular formula C16H17ClO4 It is known for its unique structure, which includes a furan ring and a chlorinated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid typically involves the reaction of 4-chloro-2-isopropyl-5-methylphenol with furan-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The chlorinated phenoxy group can be reduced to form the corresponding phenol.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 4-isopropyl-5-methylphenol.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid exerts its effects involves interactions with specific molecular targets. The chlorinated phenoxy group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring may also play a role in binding to biological macromolecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-isopropyl-5-methylphenoxyacetic acid
  • 2-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid is unique due to its combination of a furan ring and a chlorinated phenoxy group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and potential biological activity set it apart from similar compounds, offering unique opportunities for research and development.

Properties

IUPAC Name

5-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO4/c1-9(2)12-7-13(17)10(3)6-15(12)20-8-11-4-5-14(21-11)16(18)19/h4-7,9H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUQQNCJSGEAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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